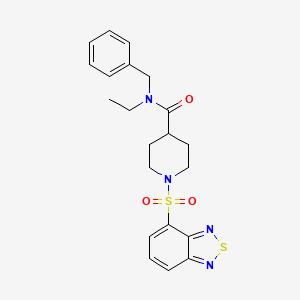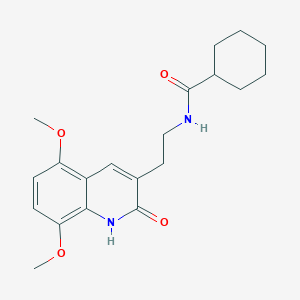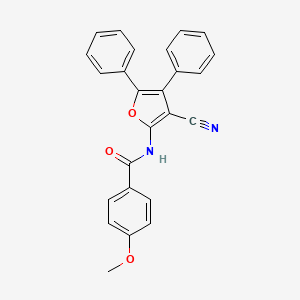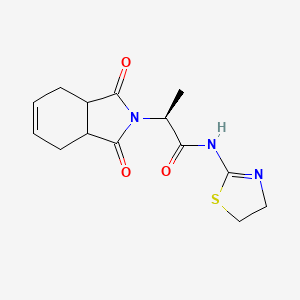![molecular formula C13H10N2O2S2 B10808070 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzoic acid](/img/structure/B10808070.png)
2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-381332 is a chemical compound known for its role as a Mimetic Cyclin-Dependent Kinase 9 (CDK9) inhibitor . It has a molecular formula of C13H10N2O2S2 and a molecular weight of 290.36 . This compound is primarily used in scientific research due to its inhibitory effects on CDK9, which is involved in the regulation of transcription and cell cycle progression .
Chemical Reactions Analysis
WAY-381332 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-381332 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a CDK9 inhibitor, which makes it valuable in studies related to cell cycle regulation and transcription . In medicine, it is used to investigate potential treatments for diseases where CDK9 plays a critical role, such as cancer .
Mechanism of Action
WAY-381332 exerts its effects by inhibiting CDK9, a kinase involved in the regulation of transcription elongation. CDK9 forms a complex with Cyclin T1 to phosphorylate the C-terminal domain of RNA polymerase II, which is essential for the transcription of genes involved in cell cycle progression and survival . By inhibiting CDK9, WAY-381332 disrupts this process, leading to the suppression of gene expression and cell proliferation .
Comparison with Similar Compounds
WAY-381332 is unique in its specific inhibition of CDK9. Similar compounds include other CDK inhibitors such as:
Flavopiridol: A broad-spectrum CDK inhibitor that targets multiple CDKs.
Roscovitine: Another CDK inhibitor with a broader range of targets compared to WAY-381332.
Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.
WAY-381332 stands out due to its specificity for CDK9, making it a valuable tool for studying the specific roles of this kinase in various biological processes .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C13H10N2O2S2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(imidazo[2,1-b][1,3]thiazol-6-ylmethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C13H10N2O2S2/c16-12(17)10-3-1-2-4-11(10)19-8-9-7-15-5-6-18-13(15)14-9/h1-7H,8H2,(H,16,17) |
InChI Key |
MWVPIRMRWXAGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=CN3C=CSC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]piperidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B10808018.png)

![4-Methyl-7-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]chromen-2-one](/img/structure/B10808033.png)
![2-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B10808041.png)
![5-Bromo-N-[2-(2,4-dichlorophenyl)ethyl]-3-pyridinecarboxamide](/img/structure/B10808042.png)

![N-[(3,4-Dimethoxyphenyl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B10808061.png)

![Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-](/img/structure/B10808078.png)
![7-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethoxy]-4-propyl-chromen-2-one](/img/structure/B10808085.png)

![N-[2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-bromo-5-methoxybenzamide](/img/structure/B10808094.png)
![[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 2-(4-chlorophenoxy)acetate](/img/structure/B10808097.png)
